8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics and biological activities .
Preparation Methods
The synthesis of 8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the Groebke–Blackburn–Bienaymè reaction (GBB reaction), which facilitates the formation of the imidazo[1,2-a]pyridine core . Industrial production methods often employ solvent- and catalyst-free conditions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine has a broad range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been identified as a potent inhibitor of the KRAS G12C mutation, which is implicated in certain types of cancer . The compound binds covalently to the target, leading to the inhibition of its activity and subsequent therapeutic effects .
Comparison with Similar Compounds
8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
- 5-Amino-7-(4-chlorophenyl)-8-nitro-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazide
- KRAS G12C inhibitors
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and biological activities. The unique combination of the chloro and fluoro substituents in this compound contributes to its distinct chemical properties and therapeutic potential .
Properties
Molecular Formula |
C13H8ClFN2 |
---|---|
Molecular Weight |
246.67 g/mol |
IUPAC Name |
8-chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8ClFN2/c14-10-5-3-7-17-8-12(16-13(10)17)9-4-1-2-6-11(9)15/h1-8H |
InChI Key |
RITJJKBOMYWBLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=C(C3=N2)Cl)F |
Origin of Product |
United States |
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